molecular formula C11H12 B105611 2-Ethyl-1h-indene CAS No. 17059-50-6

2-Ethyl-1h-indene

Cat. No. B105611
CAS RN: 17059-50-6
M. Wt: 144.21 g/mol
InChI Key: BSHJHVHMLRKHBZ-UHFFFAOYSA-N
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Description

2-Ethyl-1h-indene is a chemical compound that is part of the indene family, which are hydrocarbons with a fused ring structure consisting of a benzene ring and a cyclopentene. The ethyl group attached to the indene ring system modifies its chemical properties and reactivity. This compound serves as a building block in various chemical syntheses and has implications in the development of materials and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 2-Ethyl-1h-indene has been explored in several studies. For instance, a zirconium-based complex was synthesized using a derivative of 2-Ethyl-1h-indene, specifically rac-[ethylenebis(2-(thexyldimethylsiloxy)indenyl)]zirconium dichloride. This complex, in combination with methylaluminoxane (MAO), forms an active catalyst system for the polymerization of ethylene and propylene, showcasing the utility of 2-Ethyl-1h-indene derivatives in catalysis . Another study reported the synthesis of ansa-zirconocenes based on 2-(phenylethynyl)-1H-indene, which is a related compound, indicating the versatility of indene derivatives in forming transition metal complexes .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-1h-indene derivatives has been characterized in several studies. For example, the zirconium complex mentioned above crystallizes in an indenyl-backward conformation with the ligand backbone adopting C2 symmetry . In another case, the molecular structure of 3-Ethylindan-1-one, a closely related compound, consists of an approximately planar indanone core with the ethyl group protruding from this plane . These structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

2-Ethyl-1h-indene and its derivatives participate in various chemical reactions. A notable reaction is the rhodium-catalyzed direct insertion of ethylene into carbon-carbon bonds in 1-indanones, a reaction that provides a two-carbon ring expansion to form seven-membered cyclic ketones . This reaction demonstrates the potential of 2-Ethyl-1h-indene derivatives in organic synthesis, particularly in the formation of complex cyclic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-1h-indene derivatives are influenced by their molecular structure. The study of 3-Ethylindan-1-one revealed that in the crystal, molecules are linked into dimers by pairs of C—H⋯O hydrogen bonds, forming a specific graph-set motif. These dimers are further connected into chains by C—H⋯π interactions . Such interactions can affect the melting point, solubility, and other physical properties of the compound. The catalytic properties of the zirconium complex derived from 2-Ethyl-1h-indene indicate that these derivatives can have significant chemical reactivity, which is important for their application in polymerization processes .

properties

IUPAC Name

2-ethyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHJHVHMLRKHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342485
Record name 2-ethyl-1h-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1h-indene

CAS RN

17059-50-6
Record name 2-ethyl-1h-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromoindene (8.1235 g, 0.04211 moles) and Ni(dppp)Cl2 (0.1536 g, 2.83×10-4 moles) were stirred in diethylether (100 mL) at -78° C. under a nitrogen atmosphere as ethylMgBr (0.045 moles, 15.00 mL of 3.0 M solution in diethylether) was added. The dry-ice bath was then removed and the reaction mixture allowed to warm to room temperature. The reaction mixture started off as a heterogeneous brick-red color and then turned to a homogeneous yellow/gold solution and then back to the heterogeneous brick-red mixture during the course of the warm-up. Gas chromatographic analysis after 2 hours of stirring at room temperature showed that the reaction was substantially quantitative. After the reaction period the mixture was poured onto ice and then extracted with 1 M HCL (1×100 mL) and 1 M NaHCO3 (1×100 mL) and then dried with MgSO4 and filtered. The desired product was isolated as a light yellow oil (5.65 g, 93.1 percent).
Quantity
8.1235 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1536 g
Type
catalyst
Reaction Step One
Name
Yield
93.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Knack, C Hagel, M Szaleniec, A Dudzik… - Applied and …, 2012 - Am Soc Microbiol
… indene derivative 2-ethyl-1H-indene, which was … of 2-ethyl-1H-indene are consistent with low levels of an analogous product formed from indene and suggest that 2-ethyl-1H-indene …
Number of citations: 25 journals.asm.org
SS Bhojgude, M Thangaraj, E Suresh, AT Biju - Organic letters, 2014 - ACS Publications
The reaction of arynes with indene/benzofurans has been developed. The arynes were generated from 2-(trimethylsilyl)aryl triflates by the fluoride-induced 1,2-elimination react with …
Number of citations: 53 pubs.acs.org
L Ye, Y Wang, DH Aue, L Zhang - Journal of the American …, 2012 - ACS Publications
… Insertion into a methyl C–H bond was less efficient (entry 13), and a small amount of 2-ethyl-1H-indene (7) was isolated in addition to 2n. X-ray diffraction studies of product 2c …
Number of citations: 325 pubs.acs.org
IA Ratiu, T Ligor, V Bocos-Bintintan… - Journal of breath …, 2017 - iopscience.iop.org
Escherichia coli (E. coli) is a Gram-negative coliform bacterium that is commonly found in the lower intestine of warm-blooded organisms. Most of the strains are harmless but some …
Number of citations: 40 iopscience.iop.org
AA Christy, MI Lian, GW Francis - Food chemistry, 2011 - Elsevier
Four steroid hormones, namely androsterone, cholesterol, estrone and estradiol, have been pyrolysed at 300, 400 and 500C and the pyrolysates from these have been analysed by GC–…
Number of citations: 23 www.sciencedirect.com
J Lee, SK Park - Applied Chemistry for Engineering, 2011 - koreascience.kr
Separation of naphthalene from pyrolyzed fuel oil, by product of Naphta cracking process (NCC) process, has been accomplished by the solvent extraction, distillation and purification …
Number of citations: 9 koreascience.kr
MY Moskalik, VV Astakhova… - Pure and Applied …, 2020 - degruyter.com
Oxidative sulfamidation is a promising approach to the synthesis of numerous organic compounds, including N-heterocycles or unsaturated species having the sulfonamide group, …
Number of citations: 12 www.degruyter.com
K Wang - 1994 - search.proquest.com
This thesis describes results of investigations dealing with sequential concept of anaerobic-aerobic treatment of municipal wastewater. The main purposes of the study were 1) to …
Number of citations: 128 search.proquest.com

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